molecular formula C40H68N2O8 B1234406 Bistramide A

Bistramide A

Cat. No. B1234406
M. Wt: 705 g/mol
InChI Key: HXZRMADPDYFMEB-CPBPHPDTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R)-3-hydroxy-N-[3-[(2R,3S,6S,8S)-8-[(E,3S,6S)-6-hydroxy-3,5-dimethylhept-4-enyl]-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]propyl]-2-methyl-4-[[2-[(2S,3S,6R)-3-methyl-6-[(E)-2-oxopent-3-enyl]oxan-2-yl]acetyl]amino]butanamide is a natural product found in Trididemnum cyclops with data available.

Scientific Research Applications

Interaction with Actin

  • Actin Binding and Modulation : Bistramide A has been identified as a potent binder to monomeric G-actin, with the ability to disrupt the actin cytoskeleton. This disrupts actin polymerization and depolymerizes filamentous F-actin in vitro, offering a molecular explanation for its antiproliferative effects and marking it as a potential lead for antitumor agents (Statsuk et al., 2005).
  • Structural Insights : The X-ray structure of Bistramide A bound to monomeric actin reveals extensive hydrogen-bonding networks and deep penetration into the actin-binding cleft, providing insights into its ability to modulate G-actin polymerization (Rizvi et al., 2006).

Antiproliferative Effects

  • Cell Cycle Modulation : Bistramide A exhibits dual mechanisms by inducing blockade in the G1 phase and causing polyploidy, suggesting effects on cell cycle and differentiation (Roussakis et al., 2004).

Synthetic Analogs and Modifications

  • Synthetic Analog Development : Efforts have been made to create synthetic analogs of Bistramide A. For instance, a 35-member library of stereoisomers has been synthesized, providing valuable tools for studying actin cytoskeleton and potential therapeutic leads (Wrona et al., 2009).
  • Total Synthesis Achievements : Successful total synthesis of Bistramide A has been reported, contributing to the understanding of its structural complexity and potential for pharmaceutical applications (Crimmins & DeBaillie, 2006).

Dual Mode of Action

  • Actin Filament Severing and Covalent Modification : Bistramide A operates through a dual mechanism that includes severing of actin filaments and covalent modification of proteins, which significantly enhances its cytotoxicity (Rizvi et al., 2008).

Simplified Analog Development

  • Rationally Designed Simplified Analogs : There have been attempts to design simplified analogs of Bistramide A that retain its potent actin-binding properties, highlighting the potential for developing new antiproliferative compounds targeting cancer cell cytoskeleton (Rizvi et al., 2010).

properties

Product Name

Bistramide A

Molecular Formula

C40H68N2O8

Molecular Weight

705 g/mol

IUPAC Name

(2S,3R)-3-hydroxy-N-[3-[(2R,3S,6S,8S)-8-[(E,3S,6S)-6-hydroxy-3,5-dimethylhept-4-enyl]-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]propyl]-2-methyl-4-[[2-[(2S,3S,6R)-3-methyl-6-[(E)-2-oxopent-3-enyl]oxan-2-yl]acetyl]amino]butanamide

InChI

InChI=1S/C40H68N2O8/c1-8-11-32(44)23-34-17-15-27(3)37(48-34)24-38(46)42-25-35(45)30(6)39(47)41-21-10-13-36-28(4)18-20-40(50-36)19-9-12-33(49-40)16-14-26(2)22-29(5)31(7)43/h8,11,22,26-28,30-31,33-37,43,45H,9-10,12-21,23-25H2,1-7H3,(H,41,47)(H,42,46)/b11-8+,29-22+/t26-,27-,28-,30-,31-,33-,34+,35-,36+,37-,40-/m0/s1

InChI Key

HXZRMADPDYFMEB-CPBPHPDTSA-N

Isomeric SMILES

C/C=C/C(=O)C[C@H]1CC[C@@H]([C@@H](O1)CC(=O)NC[C@@H]([C@H](C)C(=O)NCCC[C@@H]2[C@H](CC[C@@]3(O2)CCC[C@H](O3)CC[C@H](C)/C=C(\C)/[C@H](C)O)C)O)C

Canonical SMILES

CC=CC(=O)CC1CCC(C(O1)CC(=O)NCC(C(C)C(=O)NCCCC2C(CCC3(O2)CCCC(O3)CCC(C)C=C(C)C(C)O)C)O)C

synonyms

istramide A
bistratene A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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